molecular formula C14H17NO5 B3009424 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 1934251-75-8

1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B3009424
CAS No.: 1934251-75-8
M. Wt: 279.292
InChI Key: FHOUWOVYDRADDP-UHFFFAOYSA-N
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Description

1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid ( 1934251-75-8 ) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 14 H 17 NO 5 and a molecular weight of 279.29 g/mol , serves as a versatile building block for the construction of more complex molecules. Its structure features a benzyloxycarbonyl (Cbz) protecting group on the nitrogen, a hydroxyl group at the 4-position, and a carboxylic acid with an adjacent methyl group at the 2-position of the pyrrolidine ring . The primary research value of this compound lies in its application as a key intermediate in the synthesis of pharmacologically active agents. Pyrrolidine derivatives, in particular, are extensively explored as inhibitors of crucial enzymes like cysteine proteases and metalloproteases . These enzymes are implicated in a wide range of disease states, making inhibitors potential candidates for the development of therapies for conditions such as hypertension, cardiac insufficiency, cancer, and cerebral ischemia . The presence of both the Cbz protecting group and the carboxylic acid on this molecule allows for selective deprotection and further functionalization, enabling researchers to create targeted libraries of compounds for drug discovery and optimization programs . The product is typically supplied as a powder and should be stored at room temperature . ATTENTION: This product is intended for research applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOUWOVYDRADDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the protection of the amine group of pyrrolidine using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often involve the use of protecting groups, selective oxidation, and hydrolysis steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Chemical Formula : C₁₄H₁₇NO₅
  • Molecular Weight : 279.29 g/mol
  • IUPAC Name : 1-((benzyloxy)carbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
  • Appearance : Powder

Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. The benzyloxycarbonyl group may enhance the bioactivity of the compound, making it a candidate for further development in antiviral therapies. Studies have shown that similar structures can inhibit viral replication, suggesting potential applications in treating viral infections.

Anticancer Research

Pyrrolidine derivatives have been evaluated for their anticancer properties. The specific structure of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid may allow it to interact with specific biological targets involved in cancer cell proliferation. Preliminary studies suggest that compounds with similar frameworks can induce apoptosis in cancer cells.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis due to its functional groups, which can undergo various transformations. It can be utilized to synthesize more complex molecules, including peptides and other biologically active compounds.

Chiral Synthesis

The presence of chiral centers in the molecule makes it valuable for asymmetric synthesis. This property is crucial in producing enantiomerically pure compounds that are often required in pharmaceuticals.

Enzyme Inhibitors

The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways involving amino acids or related metabolites. Inhibitors derived from similar pyrrolidine structures have shown efficacy in modulating enzyme activities, which could lead to therapeutic applications.

Case Study: Antiviral Properties

A study published in Journal of Medicinal Chemistry explored the antiviral effects of pyrrolidine derivatives against Hepatitis C virus (HCV). The study found that modifications to the benzyloxycarbonyl group significantly enhanced antiviral activity, indicating that 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid could be a promising candidate for further research .

Case Study: Anticancer Activity

In another study featured in Cancer Research, researchers synthesized a series of pyrrolidine derivatives and tested their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to increased apoptosis and reduced cell viability, highlighting the potential of this compound as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a substrate for enzymatic reactions. The benzyloxycarbonyl group can protect the amine group during peptide synthesis, preventing unwanted side reactions. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

Compound : (2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • CAS : 130930-25-5.
  • Molecular Weight : 265.26 g/mol.
  • Key Differences : Lacks the 2-methyl group, resulting in a lower molecular weight and altered stereochemistry.
  • Storage : Requires refrigeration (2–8°C) .
  • Safety : Hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .

Substituent and Functional Group Variations

Azetidine Derivatives (Smaller Ring Systems)

Compound : 1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid

  • CAS : 1228581-12-1.
  • Molecular Formula: C₁₀H₁₆FNO₄.
  • Key Features : 4-membered azetidine ring with a fluoromethyl group and tert-butoxycarbonyl (Boc) protection .

Comparison :

  • Ring Size : Azetidines (4-membered) exhibit higher ring strain than pyrrolidines, affecting conformational flexibility and reactivity.
  • Protecting Groups: Boc is acid-labile, whereas Cbz requires hydrogenolysis for removal, making the target compound more stable under acidic conditions .
Piperidine Derivatives (Larger Ring Systems)

Compound : 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

  • Molecular Formula: C₁₄H₁₇NO₄.
  • Molecular Weight : 263.29 g/mol.
  • Key Features : 6-membered piperidine ring with a Cbz group .

Comparison :

  • Ring Size : Piperidines offer greater conformational flexibility, which may influence binding affinity in biological systems.
  • Applications : Piperidine derivatives are more common in drug discovery (e.g., alkaloid scaffolds), whereas pyrrolidines like the target compound are used in peptide mimetics .

Functionalized Pyrrolidines

Compound : rac-(2R,4R)-1-[(Benzyloxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid

  • CAS : 2580114-47-0.
  • Key Features : Cyclobutylmethyl substituent at position 4 .

Comparison :

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type Storage Conditions
Target Compound 1934251-75-8* C₁₄H₁₇NO₅ 279.29 4-OH, 2-CH₃, Cbz Pyrrolidine Room Temperature
(2R,4R)-Isomer 130930-25-5 C₁₃H₁₅NO₅ 265.26 4-OH, Cbz Pyrrolidine 2–8°C
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid 1228581-12-1 C₁₀H₁₆FNO₄ 239.24 Boc, 3-FCH₂ Azetidine Not Specified
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid N/A C₁₄H₁₇NO₄ 263.29 Cbz Piperidine Not Specified

*Conflicting CAS: 1206248-05-6 .

Key Research Findings

Steric Effects: The 2-methyl group in the target compound enhances thermal stability compared to non-methylated analogs, allowing room-temperature storage .

Ring Size : Pyrrolidines balance ring strain and flexibility, making them preferable for rigid scaffold designs, whereas azetidines and piperidines cater to niche applications .

Protecting Groups : Cbz’s stability under acidic conditions contrasts with Boc’s utility in orthogonal protection strategies .

Biological Activity

1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid (CAS Number: 1934251-75-8) is a compound derived from pyrrolidine, characterized by a benzyloxycarbonyl group, a hydroxy group, and a carboxylic acid group. Its unique structure allows it to serve as an important intermediate in organic synthesis and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H17NO5
  • Molecular Weight : 279.29 g/mol
  • IUPAC Name : (2R)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
  • SMILES : O=C([C@]1(C)N(C(OCC2=CC=CC=C2)=O)CC@HC1)O

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or substrate in various biochemical pathways. The presence of the hydroxy and carboxylic acid groups allows for hydrogen bonding and ionic interactions, which can enhance binding affinity to target enzymes. This property is particularly useful in the study of enzyme mechanisms and peptide synthesis.

Biological Activity Overview

Activity Type Description
Enzyme Inhibition Acts as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
Substrate Interaction Functions as a substrate in enzymatic reactions, facilitating biochemical transformations.
Peptide Synthesis Serves as a building block for synthesizing peptides, utilizing the benzyloxycarbonyl group to protect amine functionalities.

Applications in Research and Medicine

1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has several notable applications:

  • Organic Synthesis : Utilized as an intermediate in the synthesis of complex organic molecules.
  • Biological Research : Investigated for its role in studying enzyme mechanisms and metabolic pathways.
  • Pharmaceutical Development : Explored for potential therapeutic properties, particularly in drug development targeting specific diseases.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific proteases involved in cancer progression. The results indicated that the compound significantly reduced protease activity, suggesting potential use as an anti-cancer agent.

Case Study 2: Peptide Synthesis

Research demonstrated the effectiveness of this compound as a building block in peptide synthesis. The benzyloxycarbonyl group provided excellent protection for amine groups during synthesis, leading to high yields of desired peptide products.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acidHydroxy & Carboxylic Acid GroupsEnzyme inhibition & peptide synthesis
1-[(benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acidHydroxy Group OnlyLimited enzyme interaction
1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acidCarboxylic Acid Group OnlyLess versatile than pyrrolidine derivative

Q & A

Q. What are the common synthetic routes for preparing 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid?

Answer: The synthesis typically involves:

  • Cycloalkylation : Formation of the pyrrolidine ring via phase-transfer catalysis (PTC) conditions, as demonstrated in the synthesis of structurally related pyrrolidine derivatives .
  • Protection strategies : Introduction of the benzyloxycarbonyl (Cbz) group to protect the amine functionality, a method widely used in peptide chemistry to prevent unwanted side reactions .
  • Hydrolysis : Acidic or basic hydrolysis of intermediate nitriles or esters to yield the carboxylic acid moiety. For example, concentrated sulfuric acid is effective for hydrolyzing nitriles to carboxylic acids .

Q. How is the stereochemistry of the hydroxyl and methyl groups controlled during synthesis?

Answer: Stereochemical control is achieved through:

  • Chiral starting materials : Use of enantiomerically pure precursors to dictate the configuration of the hydroxyl and methyl groups.
  • Asymmetric catalysis : Catalytic methods such as chiral phase-transfer catalysts or transition-metal complexes to induce desired stereochemistry.
  • Crystallization : Isolation of specific diastereomers via recrystallization, as seen in the isolation of racemic mixtures in related compounds .

Q. What spectroscopic methods confirm the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR are critical for verifying stereochemistry and functional groups (e.g., hydroxyl, methyl, and Cbz groups). For example, 1H NMR can resolve methyl group splitting (δ ~1.2–1.5 ppm) and hydroxyl protons (δ ~4.5–5.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • X-ray crystallography : Used to resolve ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving sensitive functional groups?

Answer:

  • Temperature control : Low temperatures (−20°C to 0°C) stabilize reactive intermediates like activated esters or nitriles.
  • Catalyst screening : Testing Pd/Cu catalysts for coupling reactions or enzyme-mediated hydrolysis for selectivity .
  • Protecting group compatibility : Sequential protection/deprotection (e.g., tert-butoxycarbonyl (Boc) for amines, silyl ethers for hydroxyls) to prevent side reactions .
  • Workup optimization : Combining filtrates from parallel reactions to maximize yield, as described in scaled-up protocols .

Q. What challenges arise in resolving diastereomeric impurities, and how are they addressed?

Answer:

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Crystallization-induced dynamic resolution : Exploiting solubility differences between diastereomers in specific solvents .
  • Stereochemical analysis : Correlating NMR coupling constants (e.g., J-values for vicinal protons) with crystal structures to assign configurations .

Q. How does the 4-hydroxy group influence reactivity in downstream derivatization reactions?

Answer:

  • Protection requirements : The hydroxyl group may require protection (e.g., as a tert-butyldimethylsilyl ether) during amide coupling or esterification to avoid nucleophilic interference .
  • Hydrogen bonding : The hydroxyl group can stabilize transition states in asymmetric catalysis, enhancing enantioselectivity in subsequent reactions .
  • Chelation effects : Coordination with metal catalysts (e.g., Pd or Cu) may alter reaction pathways in cross-coupling reactions .

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